2-amino-5-fluoro-N-(2-methoxypyridin-3-yl)benzamide
Overview
Description
2-amino-5-fluoro-N-(2-methoxypyridin-3-yl)benzamide is a chemical compound with the molecular formula C13H12FN3O2 . It has been developed for potential use in scientific experiments and research studies.
Molecular Structure Analysis
The molecular structure of this compound consists of a benzamide group attached to a methoxypyridinyl group and a fluorine atom . The molecular weight is 261.25 g/mol .Scientific Research Applications
1. Synthesis of Fluorinated Pyridines
- Summary of Application: Fluorinated pyridines are synthesized for various biological applications. The presence of fluorine atoms in lead structures can improve physical, biological, and environmental properties .
- Methods of Application: The Baltz-Schiemann reaction was applied for the synthesis of 2-amino-5-fluoropyridine, which is a starting material for synthesis pyridothiadiazene 1,1-dioxides .
- Results or Outcomes: The synthesis resulted in the production of 2-amino-5-fluoropyridine, which can act as AMPA potentiators .
2. Silver-promoted Selective Fluorination
- Summary of Application: Silver-promoted selective fluorination is used in the synthesis of 5-fluoro-2-aminopyrimidine derivatives .
- Methods of Application: Selective fluorination of 4-substituted 2-aminopyrimidine derivatives with Selectfluor in the presence of Ag2CO3 is presented .
- Results or Outcomes: This method gives 4-substituted 5-fluoro-2-aminopyrimidines in fair to high yields with excellent regioselectivities .
properties
IUPAC Name |
2-amino-5-fluoro-N-(2-methoxypyridin-3-yl)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN3O2/c1-19-13-11(3-2-6-16-13)17-12(18)9-7-8(14)4-5-10(9)15/h2-7H,15H2,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IELBUWZPTXEAOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)NC(=O)C2=C(C=CC(=C2)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-5-fluoro-N-(2-methoxypyridin-3-yl)benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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